molecular formula C24H26N2O4 B582782 Carvedilol-d5 CAS No. 929106-58-1

Carvedilol-d5

货号: B582782
CAS 编号: 929106-58-1
分子量: 411.5 g/mol
InChI 键: OGHNVEJMJSYVRP-IZIHCQFESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

卡维地洛-d5 的制备涉及将氘原子掺入卡维地洛分子中。这可以通过多种合成路线实现,包括使用氘代试剂和溶剂。 一种常见的 方法是溶剂蒸发技术,其中将卡维地洛与氘代酸(如柠檬酸、酒石酸和糖精)的二元混合物溶解在甲醇中,然后进行溶剂蒸发 .

工业生产方法

卡维地洛-d5 的工业生产通常涉及使用氘代试剂和溶剂在受控条件下进行大规模合成。 该过程可能包括氘交换反应、通过色谱法纯化以及使用核磁共振和质谱等技术表征以确保氘原子的掺入 .

化学反应分析

反应类型

卡维地洛-d5 会发生各种化学反应,包括:

    氧化: 卡维地洛可以被氧化形成代谢产物。

    还原: 还原反应可以改变卡维地洛中的官能团。

    取代: 取代反应可以在芳香环或其他反应位点发生。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和各种催化剂。 这些反应的条件通常涉及控制温度、pH 值和溶剂,以确保所需的转化 .

主要产物

这些反应形成的主要产物包括卡维地洛的各种代谢产物和衍生物,可以使用 LC-MS/MS 等技术进行分析 .

科学研究应用

作用机制

卡维地洛-d5 与卡维地洛一样,是一种非选择性β-肾上腺素受体阻滞剂。它通过阻断β-肾上腺素受体抑制运动诱导的心动过速,并通过阻断α-1 肾上腺素受体松弛血管中的平滑肌。 这会导致外周血管阻力降低,总体血压降低 . 此外,卡维地洛通过β-arrestin 和 ERK1/2 激活来激活心脏保护信号传导 .

相似化合物的比较

类似化合物

    卡维地洛: 非氘代形式,广泛应用于临床环境。

    美托洛尔: 另一种用于类似适应症的β-阻滞剂。

    普萘洛尔: 一种非选择性β-阻滞剂,具有不同的药代动力学特性。

独特性

卡维地洛-d5 的独特之处在于它的氘标记,这在质谱法中提供了分析精度和准确性的优势。 这使其在药代动力学研究和药物开发中特别有价值 .

生物活性

Carvedilol-d5 is a deuterated form of carvedilol, a non-selective beta-adrenergic blocker and alpha-1 blocker primarily used for the treatment of cardiovascular conditions such as congestive heart failure (CHF) and hypertension. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, therapeutic applications, and recent research findings.

This compound exhibits multiple mechanisms of action:

  • Beta-Adrenergic Receptor Blockade : It blocks β1 and β2 adrenergic receptors, leading to decreased heart rate and myocardial contractility, which reduces cardiac workload and oxygen demand.
  • Alpha-1 Adrenergic Receptor Blockade : This action causes vasodilation, further lowering blood pressure.
  • Antioxidant Properties : this compound has been shown to possess antioxidant effects, which may contribute to its cardioprotective properties by reducing oxidative stress in cardiac tissues .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that the deuterated form may have altered absorption and metabolism compared to its non-deuterated counterpart. Studies suggest that deuteration can enhance metabolic stability, potentially leading to prolonged therapeutic effects.

Parameter Carvedilol This compound
Bioavailability25%TBD
Half-life7-10 hoursTBD
Volume of distribution2L/kgTBD

Biological Activity in Clinical Studies

Recent studies have examined the biological activity of carvedilol and its derivatives in various contexts:

  • Cardiovascular Effects :
    • Carvedilol has been shown to significantly reduce mortality and hospitalizations in patients with CHF . The deuterated form may offer similar benefits with enhanced pharmacokinetic properties.
  • Anti-inflammatory Mechanisms :
    • Research indicates that carvedilol can inhibit macrophage TLR2 expression, leading to reduced inflammatory cytokine production. This mechanism is particularly relevant in treating conditions like rosacea where inflammation plays a critical role .
  • Effects on Bile Acid Homeostasis :
    • A study demonstrated that carvedilol could influence bile acid metabolism in mice, potentially providing hepatoprotection in conditions like nonalcoholic steatohepatitis (NASH). The drug increased plasma bile acids while modifying their composition towards less toxic forms .

Case Studies

Several case studies highlight the efficacy of carvedilol in clinical settings:

  • Heart Failure Management : In a cohort study involving patients with moderate to severe heart failure, carvedilol administration resulted in significant reductions in hospital admissions and mortality rates.
  • Rosacea Treatment : A clinical trial showed that systemic carvedilol improved skin lesions associated with rosacea by modulating inflammatory pathways involving TLR2 .

属性

IUPAC Name

1-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/i15D2,16D2,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHNVEJMJSYVRP-IZIHCQFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C3=CC=CC=C3N2)O)NCCOC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670075
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}(~2~H_5_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929106-58-1
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}(~2~H_5_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。